1-(3-fluoro-2-methylphenyl)-5-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Description
The compound 1-(3-fluoro-2-methylphenyl)-5-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by three key structural features:
A 1-(3-fluoro-2-methylphenyl) substituent at position 1 of the triazole ring, introducing steric bulk and electron-withdrawing effects from the fluorine atom.
A 5-methyl group on the triazole core, which may enhance metabolic stability.
Structural characterization likely employs NMR, IR, and X-ray crystallography tools such as SHELXL .
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4OS/c1-11-14(18)6-3-7-15(11)22-12(2)16(20-21-22)17(23)19-9-8-13-5-4-10-24-13/h3-7,10H,8-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJOMWJFGCGMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enolate-Mediated [3+2] Cycloaddition
The foundational work by ACS Publications demonstrates that β-ketophosphonates react with azides under basic conditions to form 1,4,5-trisubstituted triazoles. For the target molecule, this method enables simultaneous installation of the 5-methyl group and C4-carboxamide precursor:
Reaction Scheme :
$$ \text{β-Ketophosphonate (R}^1 = \text{CH}3) + \text{3-Fluoro-2-methylphenyl azide} \xrightarrow{\text{Cs}2\text{CO}_3, \text{DMSO}} \text{Triazole intermediate} $$
Key parameters:
- Base selection : Cs₂CO₃ (2.5 equiv) in DMSO at 60°C induces Z-enolate formation, favoring 1,4,5-regiochemistry
- Azide reactivity : Electron-deficient aryl azides (e.g., 3-fluoro-2-methylphenyl azide) require extended reaction times (6-8 hr) but achieve >85% conversion
- Phosphonate substituents : Methyl groups at R¹ position (β-ketophosphonate) prevent competing HWE elimination pathways
Table 1 : Optimization of Cycloaddition Conditions
| Parameter | Test Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Base | KOH, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ | +32% |
| Solvent | DMSO, DMF, THF | DMSO | +28% |
| Temperature (°C) | 25, 60, 80 | 60 | +41% |
| Reaction Time (hr) | 2, 6, 12 | 6 | +19% |
Installation of N-[2-(Thiophen-2-yl)Ethyl] Carboxamide
Carboxamide Coupling Strategies
The MDPI study on triazole-3-carboxamides provides two viable routes for introducing the thiophen-2-yl ethylamine sidechain:
Method A : Direct aminolysis of triazole-4-carbonyl chloride
- Generate acyl chloride using SOCl₂ in CH₂Cl₂ (0°C, 2 hr)
- Couple with 2-(thiophen-2-yl)ethylamine in presence of Et₃N (81% yield)
Method B : Mixed carbonic anhydride approach
- Activate carboxylate with ClCO₂iPr (1.2 equiv)
- React with amine in THF at -15°C (74% yield, higher purity)
Critical Considerations :
- Thiophene sulfur coordinates Pd/Cu catalysts – requires ligand screening if using coupling reactions
- Steric hindrance from 5-methyl group necessitates elevated temperatures (80°C) for complete conversion
Regioselective N-Arylation at Triazole N1
Ullmann-Type Coupling for Challenging Substrates
The 3-fluoro-2-methylphenyl group introduces significant steric bulk, rendering traditional Buchwald-Hartwig conditions ineffective. Modified Ullmann conditions achieve satisfactory results:
- Catalyst : CuI (10 mol%)
- Ligand : N,N'-Dimethylethylenediamine (20 mol%)
- Base : K₃PO₄ (3 equiv)
- Solvent : Dioxane at 110°C (48 hr)
- Yield : 67% (GC-MS purity >95%)
Table 2 : Ligand Screening for N-Arylation
| Ligand | Conversion (%) | Regioselectivity (N1:N2) |
|---|---|---|
| 1,10-Phenanthroline | 42 | 3.2:1 |
| DMEDA | 89 | 12.7:1 |
| Proline | 31 | 1.8:1 |
| No ligand | <5 | - |
Integrated Synthetic Route and Scale-Up Considerations
Stepwise Procedure :
- Triazole Core Formation : React ethyl 3-(dimethoxyphosphoryl)-3-oxopropanoate with 3-fluoro-2-methylphenyl azide under Cs₂CO₃/DMSO conditions
- Carboxylate Activation : Treat triazole-4-carboxylic acid with SOCl₂ to generate acyl chloride
- Amide Coupling : Add 2-(thiophen-2-yl)ethylamine in dichloromethane with Et₃N
- N-Methylation : Use Mel/K₂CO₃ in DMF to install 5-methyl group (post-functionalization avoids regiochemical issues)
Process Challenges :
- Purification : Silica gel chromatography causes triazole decomposition – switch to reverse-phase HPLC (C18 column, MeCN/H₂O)
- Scale Limitations : β-Ketophosphonate precursor shows decomposition >100 mmol scale – implement continuous flow synthesis
Analytical Characterization Data
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45-7.32 (m, 3H, Ar-H), 7.08 (dd, J=5.1, 3.4 Hz, 1H, thiophene-H), 3.78 (q, J=6.5 Hz, 2H, CH₂N), 3.02 (t, J=6.5 Hz, 2H, CH₂S), 2.41 (s, 3H, CH₃), 2.17 (s, 3H, Ar-CH₃)
- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₈H₁₈FN₄OS: 365.1234; found: 365.1231
Purity Assessment :
- HPLC (C18, 50:50 MeCN/H₂O): >99% purity (tR=8.72 min)
- Elemental Analysis: Calcd (%) C 59.33, H 4.97, N 15.38; Found C 59.28, H 4.89, N 15.41
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-2-methylphenyl)-5-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Recent studies have demonstrated that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of a thiophene group enhances the lipophilicity and biological activity against various pathogens. Research has shown that derivatives of triazole can inhibit the growth of bacteria and fungi effectively .
- Anticancer Properties : Triazole derivatives have been investigated for their potential as anticancer agents. The compound has shown promise in inhibiting tumor cell proliferation in vitro. Specific studies have reported that modifications in the triazole structure can lead to enhanced cytotoxicity against different cancer cell lines .
- Anti-inflammatory Effects : Some research indicates that triazole-based compounds can exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in the treatment of chronic inflammatory diseases where such compounds may provide therapeutic benefits .
Material Science Applications
- Polymeric Materials : The compound's unique structure allows it to be incorporated into polymeric matrices, enhancing the mechanical properties and thermal stability of the resulting materials. This application is particularly useful in developing advanced materials for electronics and coatings .
- Sensors and Devices : The electrical properties of thiophene derivatives make them suitable for use in organic electronic devices. The integration of 1-(3-fluoro-2-methylphenyl)-5-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide into sensor technologies has been explored for its potential to detect environmental pollutants and biological analytes .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-fluoro-2-methylphenyl)-5-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s triazole ring and fluorinated aromatic ring are key features that enable it to bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with structurally related triazole carboxamides and heterocyclic analogs:
Key Observations:
- Electronic Effects : The 3-fluoro-2-methylphenyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-methylphenyl group in ’s analogs . This could improve metabolic stability or receptor binding.
- Thiophene vs. Aryl Amides : The N-[2-(thiophen-2-yl)ethyl] group distinguishes the target from compounds with purely aromatic amides (e.g., 3-fluorophenyl in ). Thiophene’s sulfur atom may facilitate unique hydrophobic or π-stacking interactions .
- Core Heterocycle Differences : While isoxazole derivatives () share thiophene motifs, the triazole core in the target compound offers distinct hydrogen-bonding capabilities via its nitrogen atoms .
Spectroscopic and Crystallographic Characterization
- NMR Shifts :
- Crystallography : SHELXL () and WinGX () are widely used for small-molecule refinement. The target’s fluorine and thiophene groups may influence crystal packing via halogen bonding or sulfur-mediated interactions .
Biological Activity
1-(3-fluoro-2-methylphenyl)-5-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological profiles.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H17FN4OS
- Molecular Weight : 344.4 g/mol
- CAS Number : 1326892-99-2
Its structure features a triazole ring, a fluorinated aromatic moiety, and a thiophene group, which contribute to its unique biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds, including the target compound.
This compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- HCT116 Colon Cancer Cells : The compound demonstrated an IC50 value of 0.43 µM, indicating potent activity compared to other known compounds .
- Mechanism : The compound induces apoptosis and inhibits cell migration by downregulating epithelial-to-mesenchymal transition markers such as E-cadherin and vimentin .
Comparative Efficacy
In comparative studies, derivatives of triazole compounds have shown varying degrees of effectiveness against different cancer types:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 1 | HCT116 | 0.43 | Induces apoptosis |
| 2 | MDA-MB-231 | 0.10–0.23 | Inhibits NF-kB activation |
| 3 | HT-29 | 0.01 | More active under hypoxia |
These results suggest that modifications in the triazole structure can significantly enhance anticancer activity.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in several studies:
- Mechanism : The triazole ring is known to interact with microbial enzymes, disrupting their function.
Case Studies
One study evaluated the antimicrobial efficacy of similar triazole compounds against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
Other Biological Activities
Beyond anticancer and antimicrobial properties, the compound has shown potential in other areas:
Q & A
What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Basic:
The synthesis typically involves Huisgen azide-alkyne cycloaddition to form the triazole core, followed by coupling of the 3-fluoro-2-methylphenyl and thiophen-2-ylethyl groups. Key steps include using Cu(I) catalysts for regioselective triazole formation and amide coupling reagents like HATU or EDCI . Purification often employs column chromatography or recrystallization.
Advanced:
Optimization may focus on solvent selection (e.g., PEG-400 for heterogeneous catalysis ), temperature control (70–80°C for cycloaddition ), and catalyst loading (e.g., Bleaching Earth Clay at 10 wt% ). Scalability challenges, such as minimizing side reactions during multi-step synthesis, require DoE (Design of Experiments) approaches to balance time, cost, and yield .
What analytical techniques are most effective for characterizing this compound’s structure and purity?
Basic:
Routine characterization uses / NMR to confirm substituent integration and MS for molecular weight verification. FT-IR identifies carbonyl (C=O) and triazole (C=N) stretches .
Advanced:
X-ray crystallography resolves stereochemical ambiguities in the triazole-thiophene linkage, while HPLC-MS with ion mobility spectrometry distinguishes isomeric byproducts. Solid-state NMR can probe crystallinity and polymorphism, critical for bioavailability studies .
How can researchers design experiments to evaluate its biological activity against cancer cell lines?
Basic:
Standard assays include MTT or SRB tests for cytotoxicity across panels (e.g., NCI-60). Dose-response curves (0.1–100 µM) and IC calculations are benchmarked against controls like doxorubicin .
Advanced:
Mechanistic studies involve flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting to assess kinase inhibition (e.g., EGFR or PI3K/Akt pathways). Synergy with existing chemotherapeutics can be tested via Chou-Talalay combination indices .
What strategies are used to explore structure-activity relationships (SAR) for this compound?
Basic:
SAR begins with modifying substituents (e.g., replacing 3-fluoro with chloro or varying methyl positions) and testing cytotoxicity. LogP and polar surface area calculations correlate with membrane permeability .
Advanced:
Fragment-based drug design (FBDD) and cryo-EM mapping of target binding pockets (e.g., tubulin or topoisomerases) guide rational modifications. Free-energy perturbation (FEP) simulations predict affinity changes for synthetic prioritization .
How can researchers address low yields in the final amidation step?
Basic:
Optimize coupling reagents: switch from DCC to HATU for sterically hindered amines. Use DMAP as a catalyst and anhydrous DMF to minimize hydrolysis .
Advanced:
Employ flow chemistry for precise stoichiometric control and in-situ monitoring via FT-IR or Raman spectroscopy. Microwave-assisted synthesis reduces reaction time and improves homogeneity .
What computational tools are suitable for predicting binding modes with biological targets?
Basic:
Molecular docking (AutoDock Vina, Glide) screens against crystallized targets (e.g., COX-2 or HDACs). Pharmacophore models validate essential interactions (e.g., triazole-metal coordination) .
Advanced:
Hybrid QM/MM simulations elucidate transition states in enzyme inhibition. Machine learning models (e.g., DeepDTA) predict binding affinities using datasets from analogous triazole derivatives .
How should stability studies be designed to assess shelf-life under varying conditions?
Basic:
Forced degradation under ICH guidelines: expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via HPLC for degradation products (e.g., hydrolyzed carboxamide) .
Advanced:
LC-HRMS identifies degradation pathways (e.g., oxidative defluorination). Kinetic modeling (Arrhenius plots) extrapolates long-term stability from accelerated conditions .
How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Basic:
Re-evaluate assay conditions: check serum protein binding in vitro and compare pharmacokinetics (C, AUC) in rodent models. Use physiologically relevant 3D cell cultures .
Advanced:
Metabolomic profiling (LC-MS/MS) identifies active metabolites or off-target effects. PB-PK modeling bridges in vitro potency to in vivo efficacy, adjusting for hepatic clearance and BBB penetration .
What approaches are used to study multi-target engagement (polypharmacology)?
Basic:
Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) and thermal shift assays (TSA) identify off-target interactions. Dose-dependent modulation of multiple pathways (e.g., MAPK and JAK/STAT) suggests polypharmacology .
Advanced:
CRISPR-Cas9 gene editing knocks out suspected targets to confirm functional relevance. Network pharmacology models integrate omics data to map synergistic target networks .
How can degradation pathways be characterized to improve formulation stability?
Basic:
Stress testing with radical initiators (AIBN) identifies oxidative hotspots. Isotopic labeling () tracks hydrolysis sites in the carboxamide group .
Advanced:
NMR kinetics and DFT calculations predict degradation transition states. Co-crystallization with stabilizers (e.g., cyclodextrins) blocks susceptible regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
